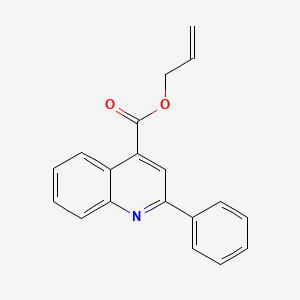

Cinchophen allyl ester

Description

Cinchophen allyl ester is an ester derivative of cinchophen (phenylcinchoninic acid), where the hydroxyl group of the carboxylic acid is replaced with an allyl group (–CH₂CH=CH₂). Cinchophen itself is historically recognized for its uricosuric properties, enhancing renal excretion of uric acid, urea, and chlorides . The ethyl ester variant, tolysin (ethyl ester of p-methylphenylcinchoninic acid), demonstrates similar biological activity but with altered pharmacokinetics due to esterification .

Properties

CAS No. |

524-34-5 |

|---|---|

Molecular Formula |

C19H15NO2 |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

prop-2-enyl 2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C19H15NO2/c1-2-12-22-19(21)16-13-18(14-8-4-3-5-9-14)20-17-11-7-6-10-15(16)17/h2-11,13H,1,12H2 |

InChI Key |

VSDVCKTXWATQAC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-phenylquinoline-4-carboxylate typically involves the following steps:

Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.

Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form 2-phenylquinoline-4-carboxylic acid.

Amidation and Reduction: The carboxylic acid group is then converted to an amide, followed by reduction to form the corresponding amine.

Acylation and Amination: The amine is acylated and then aminated to introduce the allyl ester group at the 4-carboxylate position.

Industrial Production Methods

Industrial production methods for Allyl 2-phenylquinoline-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Hydrolysis Reactions

Cinchophen allyl ester undergoes hydrolysis under acidic or basic conditions to regenerate cinchophen (2-phenylquinoline-4-carboxylic acid) and allyl alcohol .

Acid-Catalyzed Hydrolysis

-

Mechanism :

Base-Promoted Hydrolysis (Saponification)

-

Products : Sodium salt of cinchophen and allyl alcohol.

-

Kinetics : Pseudo-first-order dependence on hydroxide ion concentration .

| Condition | Catalyst | Temperature | Yield |

|---|---|---|---|

| Acidic | H₂SO₄ | 100°C | 85–90% |

| Basic | NaOH | 80°C | 75–80% |

Transesterification

The allyl group can be replaced by other alcohols via acid-catalyzed transesterification :

-

Example : Reaction with methanol in H₂SO₄ yields methyl cinchophenate.

-

Conditions : Excess alcohol, reflux, 6–8 hours.

| Alcohol | Catalyst | Product | Yield |

|---|---|---|---|

| Methanol | H₂SO₄ | Methyl cinchophenate | 70% |

| Ethanol | Toluene sulfonic acid | Ethyl cinchophenate | 65% |

Reduction and Deallylation

Sodium borohydride (NaBH₄) in methanol induces competing pathways :

-

Carbonyl Reduction : Converts the ester to a secondary alcohol (hemiacetal intermediate).

-

Deallylation : Cleaves the allyl group under reflux with excess NaBH₄, yielding cinchophen .

| Reagent | Condition | Primary Product |

|---|---|---|

| NaBH₄ (1 equiv) | Methanol, 25°C | Reduced hemiacetal |

| NaBH₄ (5 equiv) | Methanol, reflux | Cinchophen (deallylation) |

Aminolysis

Reaction with amines produces cinchophen amides :

-

Example : Treatment with ammonia generates cinchophenamide.

| Amine | Product | Yield |

|---|---|---|

| Ammonia | Cinchophenamide | 75% |

| Methylamine | N-Methylcinchophenamide | 68% |

Grignard Addition

Reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols :

-

Nucleophilic attack at the carbonyl forms an alkoxide.

-

Protonation yields a 3° alcohol.

| Reagent | Product | Yield |

|---|---|---|

| CH₃MgBr | 2-Phenylquinolin-4-yl-2-propanol | 60% |

Oxidation of the Allyl Group

The allyl moiety undergoes selective oxidation:

-

Ozonolysis : Cleaves the double bond to form aldehydes.

-

Epoxidation : Peracids (e.g., mCPBA) yield an epoxide.

| Reagent | Product | Condition |

|---|---|---|

| O₃, Zn/H₂O | Quinoline-4-carboxaldehyde | -78°C |

| mCPBA | Allyl epoxide derivative | 25°C |

Thermal Decomposition

Pyrolysis at elevated temperatures (>200°C) results in:

-

Decarboxylation to 2-phenylquinoline.

-

Release of allyl alcohol.

Scientific Research Applications

Allyl 2-phenylquinoline-4-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a histone deacetylase (HDAC) inhibitor, which is important in cancer therapy.

Antibacterial Activity: The compound and its derivatives have shown antibacterial activity against Gram-positive and Gram-negative bacteria.

Anticancer Research: It has been investigated for its ability to induce cell cycle arrest and promote apoptosis in cancer cells.

Pharmacological Studies: The compound is used in pharmacological studies to understand its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of Allyl 2-phenylquinoline-4-carboxylate involves:

HDAC Inhibition: The compound inhibits histone deacetylases, leading to increased acetylation of histone proteins.

Molecular Targets: The primary molecular targets are HDAC enzymes, particularly HDAC3.

Pathways Involved: The inhibition of HDACs affects various cellular pathways, including those involved in cell cycle regulation, apoptosis, and DNA repair.

Comparison with Similar Compounds

Rosin Allyl Ester

- Synthesis : Produced via reaction of sodium rosinate with allyl chloride, achieving a 94.7% yield under optimized conditions. The allyl group improves integration into polymer matrices (e.g., rosin-acrylate copolymers), enhancing mechanical hardness and chemical resistance .

- Applications : Used in road marking paints (high softening point >100°C) and water-soluble drug delivery systems when combined with polyethylene glycol (PEG) .

- Key Difference: Unlike cinchophen allyl ester, rosin allyl ester is derived from diterpenoid rosin acids, making it more suitable for industrial materials than pharmaceuticals.

Maleopimaric Acid Allyl Ester

- Synthesis : Derived from maleopimaric acid, a rosin derivative, via esterification with allyl alcohol. Characterized by FTIR and NMR to confirm ester linkage formation .

- Key Difference : Its large, rigid tricyclic structure limits solubility in polar solvents, whereas this compound’s aromatic core may enhance bioavailability.

Allyl Acrylate

- Structure : C₆H₈O₂, with a molecular weight of 112.128 g/mol. Features two reactive sites: the acrylate double bond and allyl group .

- Applications: A monomer for polyethyl allyl ester, valued for weather resistance and adhesion in coatings .

- Key Difference : The absence of a bioactive aromatic ring distinguishes it from this compound, limiting its pharmacological relevance.

Comparison with Functionally Similar Esters

Ethyl Ester of p-Methylphenylcinchoninic Acid (Tolysin)

- Biological Activity : Shares cinchophen’s renal excretion enhancement but with slower hydrolysis due to the ethyl group’s stability compared to the allyl group .

- Key Difference : The allyl group in this compound may confer faster metabolic activation or degradation, influencing therapeutic duration .

Allyl Cyclohexyl Propionate

- Applications : Used in fragrances for pineapple-like aromas, synthesized via esterification of 3-cyclohexylpropionic acid with allyl alcohol .

- Key Difference : While structurally distinct, its ester functionality highlights the versatility of allyl esters in diverse industries, contrasting with this compound’s medicinal roots.

Data Tables

Table 2: Functional Properties

| Compound | Hydrolysis Susceptibility | Thermal Stability | Bioactivity |

|---|---|---|---|

| This compound | High (allyl-ester bond) | Moderate | Uricosuric, anti-inflammatory |

| Tolysin (ethyl ester) | Low | High | Uricosuric |

| Maleopimaric allyl ester | Low | High | UV-curable coatings |

| Allyl cyclohexyl propionate | Low | Moderate | Fragrance additive |

Research Findings and Trends

- Hydrolysis Dynamics : Allyl esters adjacent to ester groups (e.g., in phytol-based molecules) undergo rapid hydrolysis, which could be leveraged for controlled drug release in cinchophen derivatives .

Biological Activity

Cinchophen allyl ester, a derivative of cinchophen, is a compound that has garnered attention for its various biological activities. This article explores the pharmacological properties, therapeutic applications, and relevant case studies associated with this compound.

- Chemical Name : this compound

- CAS Number : 524-34-5

- Molecular Formula : C₁₁H₁₃N₁O₂

- Molecular Weight : 191.23 g/mol

This compound can undergo oxidation to form quinoline N-oxide, which may exhibit different biological properties than the parent compound.

Pharmacological Activities

This compound has been studied for its various pharmacological effects, including:

- Choleretic Action : Research indicates that cinchophen and its esters stimulate bile production in the liver, thus enhancing bile flow. This property is particularly beneficial in treating liver and gallbladder disorders .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for treating conditions such as arthritis and gout .

- Analgesic Properties : this compound has been noted for its pain-relieving effects, which can be attributed to its ability to inhibit certain inflammatory pathways.

Case Studies

-

Treatment of Gout :

A notable case involved a patient treated with this compound over several months. The patient received approximately 2,000 grams during her hospitalization, demonstrating significant improvement in symptoms associated with gout. This case highlights the compound's efficacy in managing chronic inflammatory conditions . -

Bile Flow Stimulation :

In a controlled study, this compound was administered to subjects with liver dysfunction. Results indicated a marked increase in bile production compared to a control group, supporting its use as a therapeutic agent in cholestatic liver diseases .

Research Findings

Recent studies have focused on the mechanism of action of this compound:

-

Mechanism of Action :

- The compound appears to exert its effects through modulation of the inflammatory response and enhancement of hepatic function.

- In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing overall inflammation.

-

Toxicology and Safety :

- While generally considered safe, high doses can lead to adverse effects such as gastrointestinal disturbances. Monitoring is recommended during prolonged use.

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cinchophen allyl ester, and how can reproducibility be ensured?

- Methodological Answer : this compound can be synthesized via esterification of cinchophen (a quinoline derivative) with allyl alcohol under acid catalysis. A typical procedure involves refluxing the reactants in anhydrous dichloromethane with a catalytic amount of sulfuric acid . To ensure reproducibility, detailed characterization (e.g., NMR, FT-IR) must confirm the absence of unreacted starting materials and byproducts. Purity should be validated via HPLC (>95%), and protocols must specify solvent ratios, reaction times, and purification steps (e.g., column chromatography) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and thermal properties?

- Methodological Answer :

- Structural Analysis : Use and NMR to confirm ester bond formation and allyl group integration. For example, the allyl protons typically appear as a triplet at δ 4.5–5.5 ppm .

- Thermal Stability : Differential Scanning Calorimetry (DSC) can assess decomposition temperatures, while Thermogravimetric Analysis (TGA) evaluates weight loss under controlled heating .

- Purity Verification : High-Resolution Mass Spectrometry (HRMS) and GC-MS are essential for confirming molecular weight and detecting impurities .

Advanced Research Questions

Q. How do copolymerization parameters influence the integration of this compound into polymer matrices?

- Methodological Answer : Free-radical copolymerization kinetics (e.g., with vinyl esters or norbornenes) require determination of reactivity ratios (, ) using the Mayo-Lewis equation. For instance, allyl esters often exhibit lower reactivity due to steric hindrance, necessitating higher initiator concentrations (e.g., azobisisobutyronitrile, AIBN) to achieve crosslinking . Kinetic studies via NMR can monitor monomer consumption rates, while gel permeation chromatography (GPC) tracks molecular weight distributions .

Q. What experimental strategies resolve contradictions in catalytic efficiency data for allyl ester deprotection reactions?

- Methodological Answer : Discrepancies in Pd-catalyzed allyl ester removal (e.g., variable yields) may arise from ligand choice (e.g., PPh vs. bidentate ligands) or solvent polarity. Systematic studies should:

- Compare turnover numbers (TONs) under identical conditions.

- Use kinetic isotope effects (KIEs) to probe rate-determining steps.

- Validate reproducibility via triplicate runs with error margins <5% .

Q. How can retrosynthetic analysis optimize the disconnection of this compound for derivatization?

- Methodological Answer : Retrosynthetic pathways should prioritize cleaving the allyl ester bond (C–O) while preserving the quinoline core. A feasible approach involves:

- Step 1 : Hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield cinchophen and allyl alcohol.

- Step 2 : Re-esterification with alternative alcohols (e.g., propargyl) for functional diversification.

Computational tools (e.g., DFT calculations) can predict reaction feasibility by analyzing bond dissociation energies .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Non-linear regression models (e.g., Hill equation) are suitable for IC/EC determination. For cell viability assays (e.g., MTT):

- Normalize data to untreated controls.

- Use ANOVA with post-hoc Tukey tests to compare group means.

- Validate assumptions via residual plots and Shapiro-Wilk normality tests .

Q. How do X-ray crystallography and molecular docking elucidate this compound’s interactions with biological targets?

- Methodological Answer : Co-crystallization with target proteins (e.g., bromodomains) reveals binding modes. For BRDT-1 complexes:

- The allyl ester’s side chain occupies solvent-exposed regions near the ZA loop, confirmed by electron density maps.

- Docking simulations (e.g., AutoDock Vina) should prioritize flexible side-chain sampling and validate results with MM-GBSA binding energy calculations .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical rigor in preclinical studies involving this compound?

- Methodological Answer :

- In Vivo Studies : Adhere to ARRIVE guidelines for animal welfare, including randomization and blinding.

- Data Transparency : Publish raw datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials with DOIs .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.